

Introduction: The Analytical Imperative for Boronic Esters

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Compound of Interest

Compound Name: *dimethyl mesitylboronate*

CAS No.: 34907-53-4

Cat. No.: B3131095

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Dimethyl mesitylboronate is a vital organoboron compound, frequently employed as a building block in synthetic organic chemistry. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it indispensable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] The precise characterization of such intermediates is not merely a procedural step but a cornerstone of quality control and mechanistic investigation. Mass spectrometry (MS) stands as a premier analytical technique for confirming molecular identity, assessing purity, and elucidating structural features.

However, the analysis of boronic acids and their esters by mass spectrometry is not always straightforward and can be unpredictable.[2] These molecules present unique challenges, including susceptibility to hydrolysis and a tendency to form adducts or oligomers, which can complicate spectral interpretation.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of **dimethyl mesitylboronate**. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Physicochemical Properties of Dimethyl Mesitylboronate

A foundational understanding of the analyte's properties is critical for developing an effective MS method. **Dimethyl mesitylboronate** is a relatively small, non-polar molecule. The central boron atom is electrophilic, a key feature influencing its reactivity and ionization behavior.[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ BO ₂	[5]
Average Molecular Weight	192.06 g/mol	[5]
Monoisotopic Mass	192.1325 Da	Calculated
Structure	Mesityl group bonded to a B(OCH ₃) ₂ moiety	[5]

Diagram 1: Chemical Structure of **Dimethyl Mesitylboronate**

Caption: Structure of **Dimethyl Mesitylboronate** (C₁₁H₁₇BO₂).

Section 2: Ionization Strategies: A Comparative Analysis

The conversion of the neutral analyte into gas-phase ions is the most critical stage in mass spectrometry. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it is dominated by an intact molecular ion or a rich pattern of fragment ions. [6]

Hard vs. Soft Ionization

- Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to bombard the sample, causing significant fragmentation.[7] While EI is excellent for structural elucidation by providing a reproducible "fingerprint" of fragment ions, it often yields a very low abundance or entirely absent molecular ion for less stable molecules.[8]

- Soft Ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI): These methods impart less energy to the analyte, promoting the formation of intact protonated molecules ($[M+H]^+$) or other adducts (e.g., $[M+Na]^+$).^[9] They are the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS).^[8]

Causality of Method Selection for **Dimethyl Mesitylboronate**:

- Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI would be suitable given the analyte's volatility. It would produce a detailed fragmentation spectrum valuable for library matching and structural confirmation. However, the primary goal is often to first confirm the molecular weight, which can be challenging if the molecular ion is not observed.
- Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for relatively non-polar molecules that are not easily ionized by ESI. It involves a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to the analyte.^[8] This would be a robust choice for **dimethyl mesitylboronate**, likely yielding a strong $[M+H]^+$ signal.
- Electrospray Ionization (ESI): ESI is arguably the most common and versatile soft ionization technique for LC-MS.^[9] It generates ions directly from a solution by creating a fine spray of charged droplets. While typically used for more polar molecules, it can effectively ionize compounds like **dimethyl mesitylboronate**, especially in the presence of an appropriate solvent system that facilitates protonation. Its key advantage is the gentle nature of ionization, maximizing the abundance of the molecular ion, which is crucial for confirming the compound's identity and serving as the precursor for tandem mass spectrometry (MS/MS) experiments.

Conclusion: For a comprehensive analysis, starting with a soft ionization technique like ESI or APCI is the most logical approach to unequivocally determine the molecular weight.

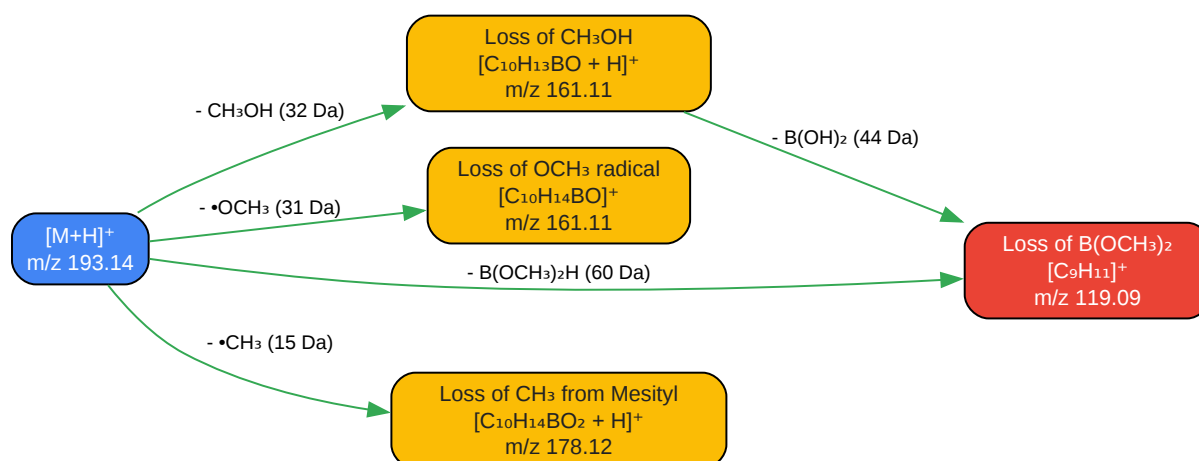
Subsequent MS/MS analysis on the parent ion can then provide the structural information akin to that from a hard ionization method.

Section 3: Elucidating the Structure: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the molecular ion (or a protonated precursor like $[M+H]^+$) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[10][11]

For **dimethyl mesitylboronate**, the protonated molecule $[C_{11}H_{17}BO_2 + H]^+$ has an expected monoisotopic m/z of 193.1403. The primary fragmentation pathways under CID are predicted to involve cleavages around the central boron atom and within the mesityl group.

Diagram 2: Predicted MS/MS Fragmentation of **[Dimethyl Mesitylboronate + H]⁺**



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Caption: Key fragmentation pathways for protonated **dimethyl mesitylboronate**.

Mechanistic Justification:

- Formation of m/z 161.11: This is a highly probable fragmentation. It can occur via two primary routes:
 - Neutral Loss of Methanol (CH_3OH): A common pathway for methoxy-containing compounds, resulting in a stable cyclic boronate structure.

- Loss of a Methoxy Radical ($\bullet\text{OCH}_3$): Cleavage of a B-O bond.
- Formation of m/z 119.09 (Mesityl Cation): This involves the cleavage of the B-C aryl bond. The resulting mesityl cation ($[\text{C}_9\text{H}_{11}]^+$) is resonance-stabilized and sterically hindered, making it a very stable and thus likely fragment. This is often a dominant peak for mesityl-containing compounds.
- Formation of m/z 178.12: Loss of a methyl radical ($\bullet\text{CH}_3$) from one of the three methyl groups on the aromatic ring. This is a characteristic fragmentation for alkylbenzenes.

Section 4: A Validated Experimental Workflow for LC-ESI-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of **dimethyl mesitylboronate**. The inclusion of specific quality control steps ensures the trustworthiness of the results.

Objective: To confirm the identity and purity of a **dimethyl mesitylboronate** sample and to elucidate its structure via MS/MS fragmentation.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) system.
- Mass Spectrometer equipped with an Electrospray Ionization (ESI) source, capable of MS/MS (e.g., a Triple Quadrupole or Quadrupole Time-of-Flight instrument).

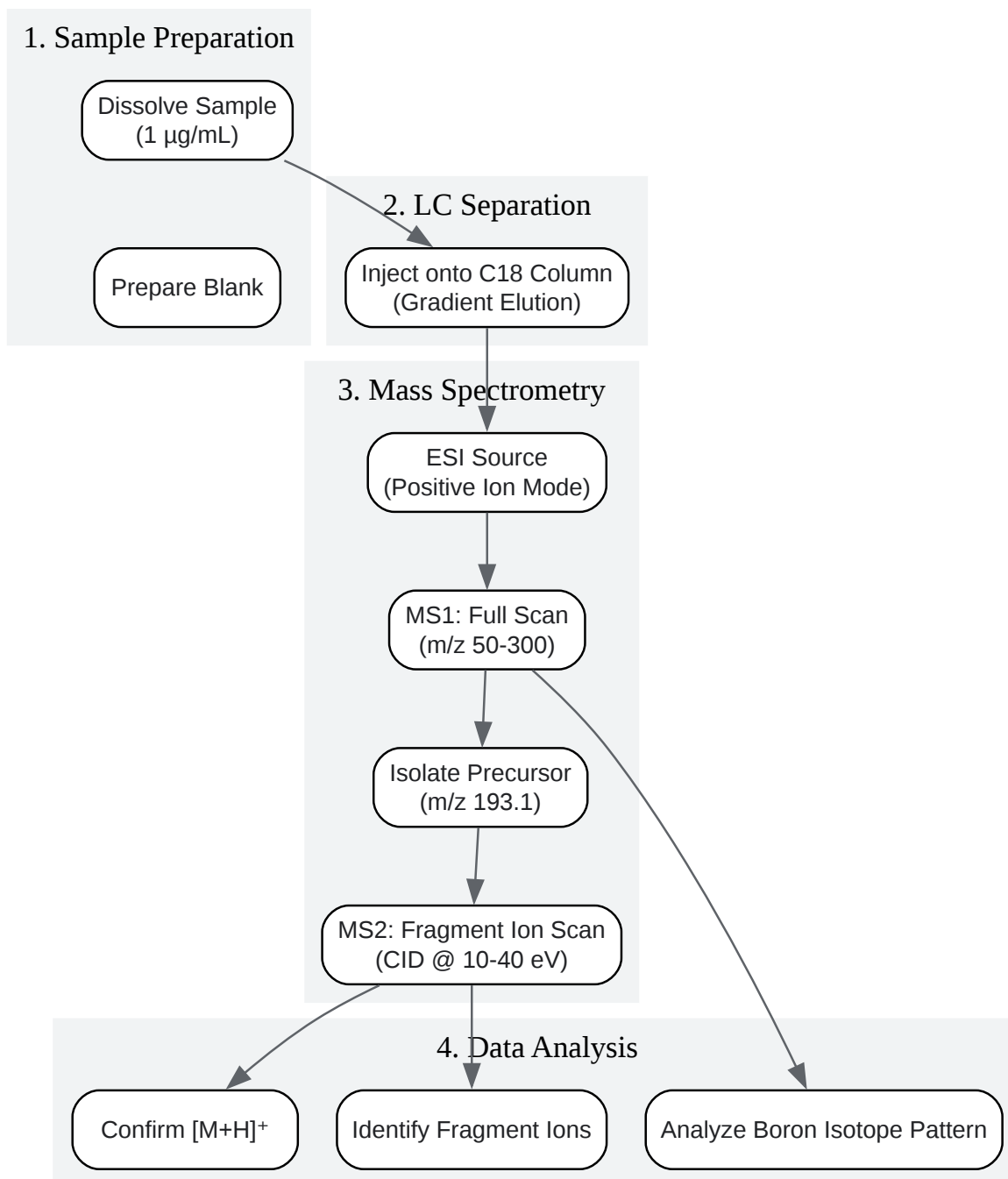
Step-by-Step Protocol:

- Sample Preparation:
 - Accurately weigh ~1 mg of the **dimethyl mesitylboronate** standard.
 - Dissolve in 10 mL of a 50:50 (v/v) solution of acetonitrile and water to create a 100 $\mu\text{g}/\text{mL}$ stock solution.

- Perform a serial dilution to create a working solution of 1 µg/mL in the same solvent.
- QC Check: Prepare a "method blank" using only the solvent. This must be run to ensure no background contamination interferes with the analysis.
- Liquid Chromatography (LC) Method:
 - Column: Use a column with low silanol activity to minimize on-column hydrolysis of the boronic ester (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[4]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40 °C.
 - Causality: A gradient elution is used to ensure the compound elutes as a sharp peak and to separate it from potential impurities. The use of a C18 column is standard for retaining moderately non-polar compounds.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: ESI, Positive.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 600 L/hr (Nitrogen).

- MS Scan Range (Full Scan): m/z 50 - 300. This range comfortably covers the expected molecular ion and key fragments.
- MS/MS Protocol:
 - Select the precursor ion at m/z 193.14.
 - Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation pattern.
 - QC Check: Verify the isotopic pattern of the precursor ion. Boron has two stable isotopes, ^{11}B (80.1%) and ^{10}B (19.9%). The mass spectrometer should resolve the M+1 peak and its intensity relative to the monoisotopic peak should match the theoretical distribution, providing definitive confirmation of the presence of a single boron atom.

Diagram 3: LC-MS/MS Experimental Workflow



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Caption: A validated workflow for the analysis of **dimethyl mesitylboronate**.

Section 5: Data Interpretation and Expected Results

The successful execution of the described workflow will yield a set of data that, when synthesized, provides unambiguous identification of the analyte.

Table 2: Predicted Prominent Ions for **Dimethyl Mesitylboronate** in ESI-MS/MS

m/z (Monoisotopic)	Proposed Fragment Ion	Formula	Comments
193.1403	[M+H] ⁺	[C ₁₁ H ₁₈ BO ₂] ⁺	Protonated molecular ion; precursor for MS/MS.
178.1172	[M+H - CH ₃] ⁺	[C ₁₀ H ₁₅ BO ₂] ⁺	Loss of a methyl radical from the mesityl ring.
161.1118	[M+H - CH ₃ OH] ⁺	[C ₁₀ H ₁₄ BO] ⁺	Loss of a neutral methanol molecule. Expected to be a major fragment.
119.0861	[C ₉ H ₁₁] ⁺	[C ₉ H ₁₁] ⁺	Mesityl cation. Highly stable, likely the base peak in the MS/MS spectrum at higher collision energies.

Final Verification: The combination of an accurate mass measurement of the precursor ion (within 5 ppm), the correct boron isotopic pattern, and the presence of diagnostically significant fragment ions (like the mesityl cation at m/z 119.09) constitutes a robust and trustworthy identification of **dimethyl mesitylboronate**.

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- To cite this document: BenchChem. [Introduction: The Analytical Imperative for Boronic Esters]. BenchChem, [2026]. [Online PDF]. Available at:

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